molecular formula C23H44O4 B116819 2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester CAS No. 104801-82-3

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester

Cat. No.: B116819
CAS No.: 104801-82-3
M. Wt: 384.6 g/mol
InChI Key: LCYXCWLJSOHFFX-UHFFFAOYSA-N
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Description

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . It is also known by its systematic name, hexadecanoic acid, 2-hexyl-5-hydroxy-3-oxo-, methyl ester . This compound is characterized by its ester functional group and a long hydrocarbon chain, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The long hydrocarbon chain allows for incorporation into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hexyl-5-hydroxy-3-oxooctadecanoate
  • Methyl 2-hexyl-5-hydroxy-3-oxododecanoate
  • Methyl 2-hexyl-5-hydroxy-3-oxotetradecanoate

Uniqueness

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Its specific structure allows for targeted interactions in biological systems and specialized applications in industrial processes .

Properties

IUPAC Name

methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-4-6-8-10-11-12-13-14-15-17-20(24)19-22(25)21(23(26)27-3)18-16-9-7-5-2/h20-21,24H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXCWLJSOHFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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